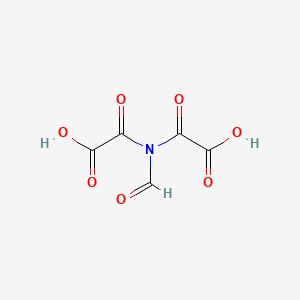

2,2'-(Formylimino)bis(oxoacetic acid)

Description

2,2'-(Formylimino)bis(oxoacetic acid) (CAS: 24293-43-4) is an organic compound characterized by two oxoacetic acid units linked via a formylimino group (-NH-C(=O)-). Its molecular formula is inferred as C₅H₅N₅O₇ based on structural analogs, though exact data are sparse. This compound belongs to the class of iminodiacetic acid derivatives, which are known for their chelating properties and applications in coordination chemistry and pharmaceuticals .

Properties

CAS No. |

141620-23-7 |

|---|---|

Molecular Formula |

C5H3NO7 |

Molecular Weight |

189.079 |

IUPAC Name |

2-[formyl(oxalo)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C5H3NO7/c7-1-6(2(8)4(10)11)3(9)5(12)13/h1H,(H,10,11)(H,12,13) |

InChI Key |

OKDVAZAPQJBGFU-UHFFFAOYSA-N |

SMILES |

C(=O)N(C(=O)C(=O)O)C(=O)C(=O)O |

Synonyms |

Acetic acid, 2,2-(formylimino)bis[2-oxo- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional features:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 2,2'-(Formylimino)bis(oxoacetic acid) | C₅H₅N₅O₇ (inferred) | ~263.12 | Oxoacetic acid, formylimino | Bis-oxoacetic acid linked by formylimino |

| Lodoxamide | C₁₁H₆ClN₃O₆ | 311.64 | Oxoacetic acid, chloro, cyano, phenyl | Chlorinated phenyl ring with cyano groups |

| Glyoxylic Acid (Oxoacetic acid) | C₂H₂O₃ | 74.04 | Oxo (keto), carboxylic acid | Simplest α-keto acid |

| Bis[(aminocarbonyl)amino]acetic acid | C₄H₈N₄O₄ | 176.13 | Ureido, carboxylic acid | Ureido substituents on acetic acid |

- Formylimino vs. Phenyl Substituents: Unlike Lodoxamide, which contains a chlorinated and cyanated phenyl ring, the target compound uses a formylimino bridge to connect oxoacetic acid units .

- Simplicity vs. Complexity: Glyoxylic acid (C₂H₂O₃) is structurally simpler, lacking the imino linkages and substituents found in the other compounds .

Physicochemical Properties

- Solubility: Glyoxylic acid is highly water-soluble (aqueous solutions are common) and miscible in polar solvents . Bis[(aminocarbonyl)amino]acetic acid is sparingly soluble in water but dissolves in dilute acids and organic solvents . Data for 2,2'-(Formylimino)bis(oxoacetic acid) are unavailable, but its imino and carboxylic groups suggest moderate polarity.

- Thermal Stability: Bis[(aminocarbonyl)amino]acetic acid sinters at 168°C and decomposes at 173°C . Glyoxylic acid melts at 98°C and boils at 111°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.